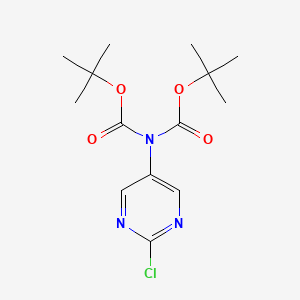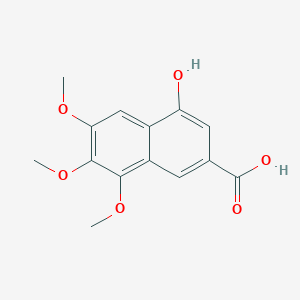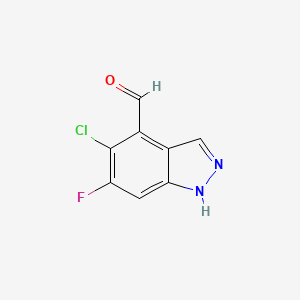
4-(2-Methyl-2H-1,2,3-triazol-4-yl)benzenemethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methyl-2H-1,2,3-triazol-4-yl)benzenemethanamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a triazole ring attached to a benzene ring via a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-2H-1,2,3-triazol-4-yl)benzenemethanamine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a ligand to stabilize the copper catalyst .
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using solvents like acetonitrile and catalysts such as copper(I) oxide. The reaction conditions are adjusted to ensure high yield and purity of the product. The final compound is usually isolated by crystallization or filtration .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methyl-2H-1,2,3-triazol-4-yl)benzenemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of triazole derivatives .
Aplicaciones Científicas De Investigación
4-(2-Methyl-2H-1,2,3-triazol-4-yl)benzenemethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 4-(2-Methyl-2H-1,2,3-triazol-4-yl)benzenemethanamine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activities, receptor binding, and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxy-4-(2-methyl-2H-1,2,3-triazol-4-yl)pyridin-2-amine: Similar structure but with a pyridine ring instead of benzene.
4-(1H-1,2,4-triazol-1-yl)benzenemethanamine: Contains a different triazole isomer.
4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)benzenemethanamine: More complex structure with additional triazole rings.
Uniqueness
4-(2-Methyl-2H-1,2,3-triazol-4-yl)benzenemethanamine is unique due to its specific triazole isomer and the presence of a methanamine group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H12N4 |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
[4-(2-methyltriazol-4-yl)phenyl]methanamine |
InChI |
InChI=1S/C10H12N4/c1-14-12-7-10(13-14)9-4-2-8(6-11)3-5-9/h2-5,7H,6,11H2,1H3 |
Clave InChI |
OOZFURMJGSQKRM-UHFFFAOYSA-N |
SMILES canónico |
CN1N=CC(=N1)C2=CC=C(C=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


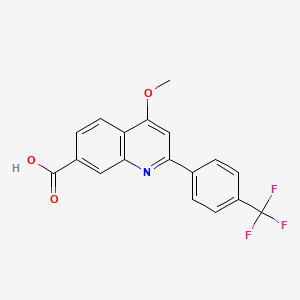
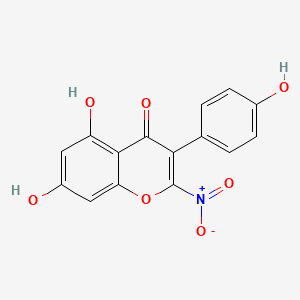

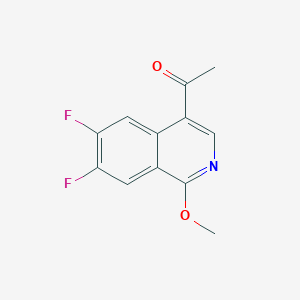
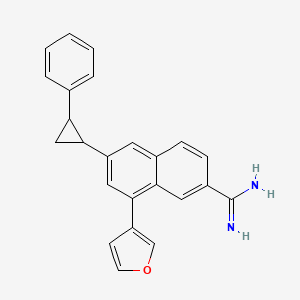


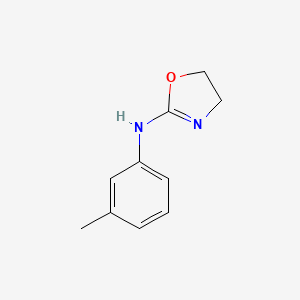
![1-(2'-Chloro-[1,1'-biphenyl]-2-yl)-2-nitronaphthalene](/img/structure/B13932094.png)

